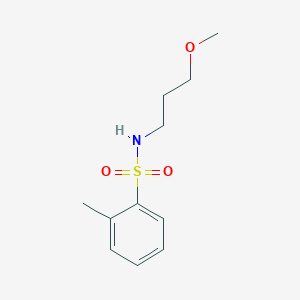
N-(3-methoxypropyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-2-methylbenzenesulfonamide, also known as MPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBS is a sulfonamide derivative that has been synthesized through a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
N-(3-methoxypropyl)-2-methylbenzenesulfonamide is known to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of pH in the body. Specifically, N-(3-methoxypropyl)-2-methylbenzenesulfonamide binds to the active site of carbonic anhydrase and prevents the conversion of carbon dioxide to bicarbonate ion, leading to a decrease in pH. This mechanism of action has been studied in vitro and in vivo, and has shown potential for the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. For example, N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been shown to decrease intraocular pressure in the eye, making it a potential treatment for glaucoma. N-(3-methoxypropyl)-2-methylbenzenesulfonamide has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxypropyl)-2-methylbenzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. However, N-(3-methoxypropyl)-2-methylbenzenesulfonamide also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments involving N-(3-methoxypropyl)-2-methylbenzenesulfonamide.
Zukünftige Richtungen
There are several future directions for research involving N-(3-methoxypropyl)-2-methylbenzenesulfonamide. One area of interest is the development of new drugs based on the inhibition of carbonic anhydrase by N-(3-methoxypropyl)-2-methylbenzenesulfonamide. Another area of interest is the study of N-(3-methoxypropyl)-2-methylbenzenesulfonamide as a potential treatment for neurological and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of N-(3-methoxypropyl)-2-methylbenzenesulfonamide and its potential side effects.
Conclusion:
In conclusion, N-(3-methoxypropyl)-2-methylbenzenesulfonamide is a sulfonamide derivative that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-methoxypropyl)-2-methylbenzenesulfonamide and its applications in the scientific community.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 3-methoxy-1-propanol in the presence of a base, such as triethylamine. The reaction occurs at room temperature and forms N-(3-methoxypropyl)-2-methylbenzenesulfonamide as a white solid. The purity of N-(3-methoxypropyl)-2-methylbenzenesulfonamide can be improved through recrystallization using solvents such as ethanol or acetonitrile.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)-2-methylbenzenesulfonamide has been used in various scientific research applications, including as a ligand for metal ion complexation, a chiral auxiliary in asymmetric synthesis, and a reagent in organic synthesis. N-(3-methoxypropyl)-2-methylbenzenesulfonamide has also been used in the development of new drugs and as a tool for studying enzyme inhibition.
Eigenschaften
Molekularformel |
C11H17NO3S |
|---|---|
Molekulargewicht |
243.32 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-10-6-3-4-7-11(10)16(13,14)12-8-5-9-15-2/h3-4,6-7,12H,5,8-9H2,1-2H3 |
InChI-Schlüssel |
FKNNLPIBSPMUKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NCCCOC |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
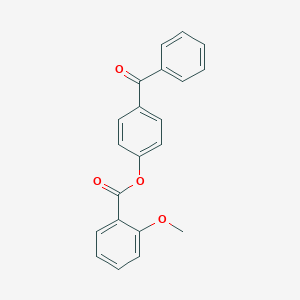
![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)
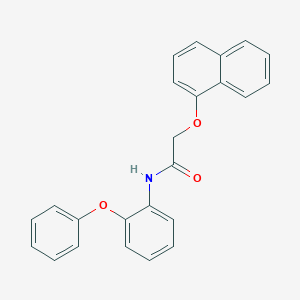
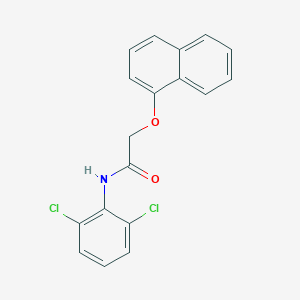
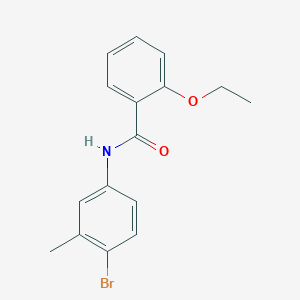
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-ethoxybenzoate](/img/structure/B290650.png)



![2-ethoxy-N-{5-[(2-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290655.png)
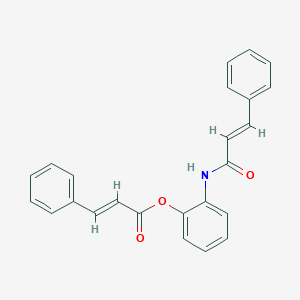
![N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B290658.png)
![N-(2,2-dimethoxyethyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B290659.png)